molecular formula C10H17NO B13253200 1-Azaspiro[5.5]undecan-2-one

1-Azaspiro[5.5]undecan-2-one

Cat. No.: B13253200
M. Wt: 167.25 g/mol
InChI Key: VVKLXQDHUUECLF-UHFFFAOYSA-N
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Description

1-Azaspiro[5.5]undecan-2-one is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azaspiro[5.5]undecan-2-one can be achieved through various methods. One common approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the complexity of the chemical synthesis of spirocyclic structures often poses challenges for large-scale production. The use of olefin metathesis reactions on a Grubbs catalyst has been proposed, although this method is complex and expensive .

Chemical Reactions Analysis

Types of Reactions

1-Azaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

1-Azaspiro[5.5]undecan-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Azaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a key transporter required for the survival of the bacterium . This inhibition disrupts the transport of essential molecules, leading to the death of the bacterium.

Comparison with Similar Compounds

1-Azaspiro[5.5]undecan-2-one can be compared with other similar spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific structural configuration and its potential biological activities, which make it a valuable scaffold in drug design and other scientific research applications.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-azaspiro[5.5]undecan-2-one

InChI

InChI=1S/C10H17NO/c12-9-5-4-8-10(11-9)6-2-1-3-7-10/h1-8H2,(H,11,12)

InChI Key

VVKLXQDHUUECLF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCCC(=O)N2

Origin of Product

United States

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